Enhanced Enzyme Affinity: Lower Km for 4-Aminophenyl Phosphate vs. 4-Nitrophenyl Phosphate
4-Aminophenyl phosphate exhibits a higher affinity for alkaline phosphatase compared to the widely used spectrophotometric substrate 4-nitrophenyl phosphate. The Michaelis constant (Km) for 4-aminophenyl phosphate is 56 µM, whereas for 4-nitrophenyl phosphate it is 82 µM under identical buffer conditions (0.10 M Tris, pH 9.0) [1]. This indicates a stronger enzyme-substrate interaction.
| Evidence Dimension | Michaelis constant (Km) |
|---|---|
| Target Compound Data | 56 µM |
| Comparator Or Baseline | 4-Nitrophenyl phosphate (pNPP): 82 µM |
| Quantified Difference | 4-Aminophenyl phosphate Km is 32% lower |
| Conditions | 0.10 M Tris buffer, pH 9.0 |
Why This Matters
A lower Km translates to higher sensitivity in assays where substrate concentration is limiting, which is critical for trace analyte detection.
- [1] Thompson, R. Q., et al. (1991). Comparison of methods for following alkaline phosphatase catalysis: spectrophotometric versus amperometric detection. Analytical Biochemistry, 192(1), 90-95. View Source
